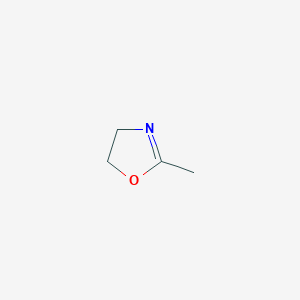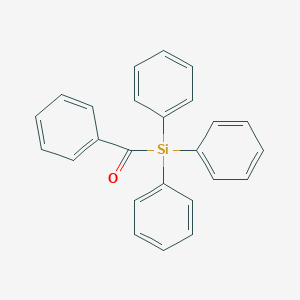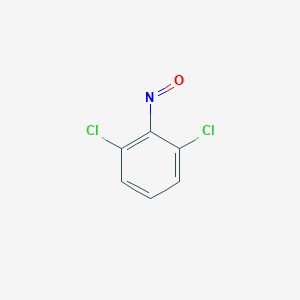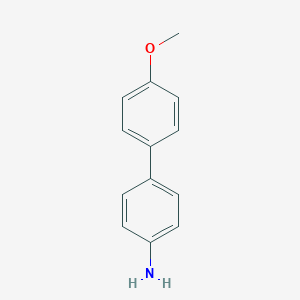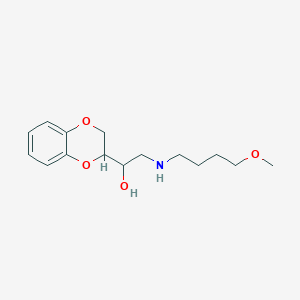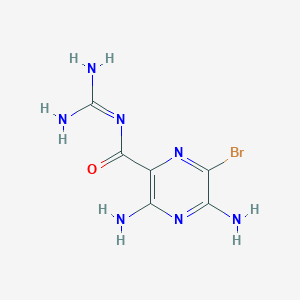
6-Bromoamiloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoamiloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Na+/H+ exchanger and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-Bromoamiloride involves the inhibition of the Na+/H+ exchanger. This transporter is responsible for the exchange of sodium ions for protons across the plasma membrane. Inhibition of this transporter results in the accumulation of protons in the cytosol, leading to a decrease in intracellular pH. This decrease in pH has been shown to have various effects on cellular processes, including the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
6-Bromoamiloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of the Na+/H+ exchanger in the kidney, leading to a decrease in sodium reabsorption and an increase in urine output. Additionally, 6-Bromoamiloride has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Bromoamiloride in lab experiments is its specificity for the Na+/H+ exchanger. This allows for the selective inhibition of this transporter without affecting other transporters or ion channels. However, one limitation of using 6-Bromoamiloride is its relatively low potency compared to other Na+/H+ exchanger inhibitors. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.
Orientations Futures
There are several future directions for the use of 6-Bromoamiloride in scientific research. One area of interest is the role of the Na+/H+ exchanger in the regulation of intracellular pH in cancer cells. It has been shown that cancer cells have a higher intracellular pH than normal cells, and targeting the Na+/H+ exchanger may be a promising strategy for cancer therapy. Additionally, the use of 6-Bromoamiloride in combination with other inhibitors may provide a more potent and selective approach for targeting the Na+/H+ exchanger. Finally, the development of more potent and selective Na+/H+ exchanger inhibitors may provide a more effective tool for studying the role of this transporter in various physiological processes.
Méthodes De Synthèse
The synthesis of 6-Bromoamiloride involves the reaction of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide with N-bromosuccinimide. This reaction results in the formation of 6-Bromoamiloride as a white solid with a melting point of 270-272°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
6-Bromoamiloride has been widely used in scientific research as a tool to study the Na+/H+ exchanger. It has been shown to inhibit the activity of this transporter and has been used to investigate its role in various physiological processes. For example, 6-Bromoamiloride has been used to study the role of the Na+/H+ exchanger in the regulation of intracellular pH, cell proliferation, and apoptosis.
Propriétés
Numéro CAS |
1136-94-3 |
|---|---|
Nom du produit |
6-Bromoamiloride |
Formule moléculaire |
C6H8BrN7O |
Poids moléculaire |
274.08 g/mol |
Nom IUPAC |
3,5-diamino-6-bromo-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8BrN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) |
Clé InChI |
BHMQVZXIGQOCNL-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
SMILES canonique |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
Autres numéros CAS |
1136-94-3 |
Synonymes |
6-bromoamiloride N-amidino-3,5-diamino-6-bromopyrazinecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





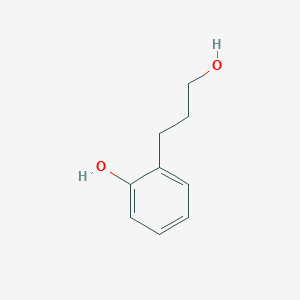
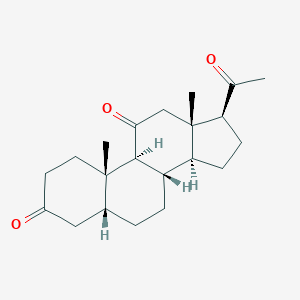
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)

